molecular formula C28H21NO6 B13728718 4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid

4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid

Katalognummer: B13728718
Molekulargewicht: 467.5 g/mol
InChI-Schlüssel: CNFHSNIXXNULSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid is a complex organic compound characterized by its multiple carboxylic acid groups and an amino group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3,5-dimethylbenzoic acid with 4-carboxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives, including amides and esters .

Wissenschaftliche Forschungsanwendungen

4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its structure allows for the formation of complex coordination polymers and other advanced materials, making it valuable in various research and industrial contexts .

Eigenschaften

Molekularformel

C28H21NO6

Molekulargewicht

467.5 g/mol

IUPAC-Name

4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid

InChI

InChI=1S/C28H21NO6/c1-15-22(16-2-8-19(9-3-16)26(30)31)14-23(17-4-10-20(11-5-17)27(32)33)25(29)24(15)18-6-12-21(13-7-18)28(34)35/h2-14H,29H2,1H3,(H,30,31)(H,32,33)(H,34,35)

InChI-Schlüssel

CNFHSNIXXNULSA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)N)C4=CC=C(C=C4)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.